Ciclobenzaprina

Descripción general

Descripción

La ciclobenzaprina es un relajante muscular esquelético de acción central que se utiliza principalmente para aliviar los espasmos musculares asociados con afecciones musculoesqueléticas agudas y dolorosas. Es estructuralmente similar a los antidepresivos tricíclicos y se sintetizó por primera vez en 1961. La this compound se prescribe comúnmente bajo varios nombres comerciales, incluidos Flexeril, Amrix y Fexmid .

Mecanismo De Acción

La ciclobenzaprina ejerce sus efectos relajantes musculares principalmente a través de su acción sobre el sistema nervioso central. Actúa como un antagonista del receptor 5-HT2, inhibiendo la hiperactividad de las neuronas motoras. Se cree que esta acción se produce a nivel del tronco encefálico, en lugar de afectar directamente a los músculos o al sistema nervioso periférico. La this compound también modula los sistemas noradrenérgico y serotoninérgico, lo que contribuye a sus propiedades relajantes musculares .

Aplicaciones Científicas De Investigación

La ciclobenzaprina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los compuestos tricíclicos.

Biología: Se investiga por sus efectos en la relajación muscular y sus interacciones con los sistemas de neurotransmisores.

Medicina: Se utiliza ampliamente para tratar los espasmos musculares y el dolor asociados con afecciones musculoesqueléticas agudas.

Industria: Se emplea en el desarrollo de formulaciones de liberación sostenida y otras preparaciones farmacéuticas.

Análisis Bioquímico

Biochemical Properties

Cyclobenzaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system, specifically targeting the brainstem, to reduce muscle spasms. Cyclobenzaprine interacts with noradrenergic and serotonergic systems, modulating the release and reuptake of neurotransmitters such as norepinephrine and serotonin . Additionally, it binds to 5-HT2 receptors, which contributes to its muscle relaxant properties .

Cellular Effects

Cyclobenzaprine influences various types of cells and cellular processes. It exerts its effects on muscle cells by reducing muscle hyperactivity through the gamma and alpha motor systems . Cyclobenzaprine also affects cell signaling pathways by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to changes in gene expression and cellular metabolism, ultimately resulting in muscle relaxation and pain relief .

Molecular Mechanism

The molecular mechanism of cyclobenzaprine involves its action on the central nervous system, particularly the brainstem. Cyclobenzaprine inhibits tonic somatic motor function by modulating noradrenergic and serotonergic systems . It binds to 5-HT2 receptors and antagonizes alpha-1 adrenergic receptors, leading to vasodilation and reflex tachycardia . Cyclobenzaprine’s anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobenzaprine can vary over time. Cyclobenzaprine exhibits linear pharmacokinetics and is subject to enterohepatic circulation . It reaches steady-state plasma concentrations within 3-4 days when dosed three times a day . Long-term studies have shown that cyclobenzaprine can accumulate in the body, leading to sustained muscle relaxant effects. Its use is generally recommended for short-term therapy due to the potential for side effects and tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of cyclobenzaprine vary with different dosages. Cyclobenzaprine has been shown to reduce or abolish skeletal muscle hyperactivity without acting directly on skeletal muscle or neuromuscular junctions . Higher doses of cyclobenzaprine can lead to increased heart rate and central nervous system depression . Toxic or adverse effects at high doses include sedation, ataxia, and gastrointestinal disturbances .

Metabolic Pathways

Cyclobenzaprine is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6 . The primary metabolic pathways involve oxidation and conjugation, resulting in the formation of glucuronide metabolites . Cyclobenzaprine undergoes enterohepatic recirculation, which contributes to its prolonged effects .

Transport and Distribution

Cyclobenzaprine is highly bound to plasma proteins, with approximately 93% of the drug being protein-bound . It is transported and distributed within cells and tissues primarily through the bloodstream. Cyclobenzaprine’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of cyclobenzaprine is primarily within the central nervous system, particularly the brainstem . Cyclobenzaprine’s activity is directed towards modulating neurotransmitter release and reuptake, which occurs at synaptic junctions within the brainstem. This localization is crucial for its muscle relaxant effects, as it targets the central mechanisms responsible for muscle hyperactivity .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La ciclobenzaprina clorhidrato se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de la 5-dibenzosuberenona con un reactivo de Grignard derivado del cloruro de 3-dimetilaminopropilo. La masa de reacción se somete a hidrólisis y deshidratación sin aislar el compuesto intermedio, seguido de neutralización y extracción en un disolvente orgánico. El producto se convierte entonces en su sal de clorhidrato .

Métodos de Producción Industrial: La producción industrial de la this compound clorhidrato a menudo emplea un proceso de una sola olla debido a su eficiencia y rentabilidad. Este método implica hacer reaccionar la 5-dibenzosuberenona con el reactivo de Grignard, seguido de hidrólisis y deshidratación en presencia de ácido clorhídrico acuoso. La masa de reacción se neutraliza entonces, y el producto se extrae y purifica .

Análisis De Reacciones Químicas

Tipos de Reacciones: La ciclobenzaprina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: La this compound se puede oxidar para formar northis compound.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus correspondientes derivados de amina.

Sustitución: Las reacciones de sustitución pueden producirse en el átomo de nitrógeno, lo que lleva a la formación de diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes alquilantes como el yoduro de metilo.

Productos Principales:

Oxidación: Northis compound

Reducción: Derivados de amina

Sustitución: Diversos derivados alquilados.

Comparación Con Compuestos Similares

La ciclobenzaprina se compara a menudo con otros relajantes musculares, como:

Baclofeno: Se utiliza para los espasmos musculares asociados con la esclerosis múltiple y las lesiones de la médula espinal.

Metocarbamol: Otro relajante muscular con un mecanismo de acción diferente, a menudo utilizado para indicaciones similares.

Singularidad: La similitud estructural de la this compound con los antidepresivos tricíclicos y su acción central en el tronco encefálico la hacen única entre los relajantes musculares. Su larga vida media y su eficacia en el tratamiento de los espasmos musculares asociados con afecciones musculoesqueléticas agudas la distinguen aún más de otros compuestos .

Propiedades

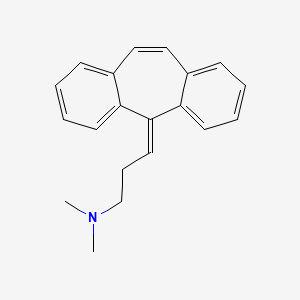

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURKNVYFZMSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6202-23-9 (hydrochloride) | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046933 | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 175-180 °C at 1 atm | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely Soluble, 6.89e-03 g/L | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

303-53-7 | |

| Record name | Cyclobenzaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobenzaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C (hydrochloride salt) | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.